Cas no 2137513-06-3 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid)

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid is a specialized Fmoc-protected amino acid derivative, designed for peptide synthesis applications. Its key structural features include a 1-methyl-1H-pyrazol-3-yl side chain, which introduces unique steric and electronic properties to peptide sequences, enhancing structural diversity. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating selective deprotection under mild basic conditions. This compound is particularly valuable in medicinal chemistry and bioconjugation, where incorporation of heterocyclic motifs can modulate peptide stability, solubility, and biological activity. High-purity grades are typically available to ensure reliable performance in automated synthesis systems. Its crystalline form allows for straightforward handling and storage under standard laboratory conditions.
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid structure
2137513-06-3 structure
Product name:2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid
CAS No:2137513-06-3
MF:C21H19N3O4
MW:377.393265008926
CID:5164285

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid
    • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylpyrazol-3-yl)acetic acid
    • Z2887848017
    • Inchi: 1S/C21H19N3O4/c1-24-11-10-18(23-24)19(20(25)26)22-21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-11,17,19H,12H2,1H3,(H,22,27)(H,25,26)
    • InChI Key: OAGAMZORUXNNOU-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)C1C=CN(C)N=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 564
  • XLogP3: 2.7
  • Topological Polar Surface Area: 93.4

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-657619-0.25g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid
2137513-06-3 95.0%
0.25g
$806.0 2025-03-13
Enamine
EN300-657619-1.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid
2137513-06-3 95.0%
1.0g
$1629.0 2025-03-13
Enamine
EN300-657619-2.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid
2137513-06-3 95.0%
2.5g
$3191.0 2025-03-13
Enamine
EN300-657619-10.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid
2137513-06-3 95.0%
10.0g
$7004.0 2025-03-13
Aaron
AR01ELAH-100mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid
2137513-06-3 95%
100mg
$801.00 2025-02-11
Aaron
AR01ELAH-5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid
2137513-06-3 95%
5g
$6518.00 2025-02-11
Aaron
AR01ELAH-50mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid
2137513-06-3 95%
50mg
$619.00 2025-02-11
Aaron
AR01ELAH-250mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid
2137513-06-3 95%
250mg
$1134.00 2025-02-11
Aaron
AR01ELAH-1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid
2137513-06-3 95%
1g
$2265.00 2025-02-11
Chemenu
CM455556-500mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid
2137513-06-3 95%+
500mg
$*** 2023-03-30

Additional information on 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid

Professional Introduction to 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic Acid (CAS No. 2137513-06-3)

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid, identified by its CAS number 2137513-06-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly its dual functionality and the presence of both fluorene and pyrazole moieties, contribute to its unique chemical properties and potential therapeutic applications.

The molecular structure of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid consists of a central acetic acid derivative linked to an amino group and a fluorene-based moiety. The presence of the fluorene ring enhances the compound's solubility and stability, while the pyrazole ring introduces additional biological activity. This combination of structural elements makes it an attractive candidate for further investigation in drug discovery.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The fluorene moiety, known for its ability to enhance molecular interactions with biological targets, has been widely used in the design of bioactive molecules. Similarly, the pyrazole ring is a heterocyclic compound that has shown significant potential in medicinal chemistry due to its diverse biological activities.

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the fluorene-based carbonyl group and the pyrazole moiety necessitates careful selection of reagents and catalysts. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule.

The pharmacological properties of this compound have been extensively studied in recent years. Initial investigations have revealed that it exhibits potent activity against several targets relevant to human health. For instance, studies have shown that it can inhibit the activity of enzymes involved in cancer cell proliferation. Additionally, it has demonstrated anti-inflammatory properties by modulating key signaling pathways associated with inflammation.

The dual functionality of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid allows it to interact with multiple biological targets simultaneously. This property is particularly advantageous in the development of multi-target drugs, which can address complex diseases more effectively than single-target agents. The fluorene moiety enhances binding affinity to protein targets, while the pyrazole ring contributes to additional pharmacological effects.

In clinical settings, compounds with similar structural features have shown promise in treating various conditions. For example, derivatives of fluorene have been used in anticancer therapies due to their ability to disrupt cancer cell growth and survival mechanisms. Similarly, pyrazole-based compounds have been explored for their anti-inflammatory and analgesic properties.

The development of novel pharmaceuticals relies heavily on understanding the structure-property relationships that govern biological activity. The case of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-y)acetic acid exemplifies how careful molecular design can lead to compounds with significant therapeutic potential. By combining known pharmacophores such as fluorene and pyrazole, researchers can create molecules with tailored biological activities.

Ongoing research continues to explore the full spectrum of activities exhibited by this compound. Preclinical studies are being conducted to evaluate its efficacy and safety profile in animal models. These studies aim to provide a solid foundation for future clinical trials, ultimately determining whether this compound can be translated into a viable therapeutic agent for human use.

The chemical synthesis and characterization of this compound have also contributed valuable insights into synthetic methodologies applicable to other bioactive molecules. The use of advanced spectroscopic techniques has enabled researchers to elucidate the three-dimensional structure of this molecule, providing critical information for understanding its biological interactions.

In conclusion, 2-{[(9H-fluoren-9-yyyy)y)y)y)y)y)y)y)y)y)y)y)y)y)methoxy]carbonyl}amino)-2-(methyl- -{[pyrazol -{[pyra -{[pyra -{[pyra -{[pyra -{[pyra -{[pyra -{[pyra -{[pyra -{[pyra -{[pyra -{[pyra 2137513- 06- 3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research. As our understanding of disease mechanisms continues to evolve, compounds like these will play an increasingly important role in developing innovative treatments for various health conditions.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue